Indecainide hydrochloride is classified as a Class 1 antiarrhythmic drug, specifically belonging to the IC subclass. This classification indicates its mechanism of action involves the stabilization of cardiac membranes and modulation of sodium channels, which is crucial in managing arrhythmias. The compound is derived from fluorene and has been studied for its local anesthetic properties as well as its efficacy in treating ventricular arrhythmias .
The synthesis of indecainide hydrochloride involves several key steps:
Indecainide hydrochloride has the molecular formula and a molar mass of approximately 344.88 g/mol. Its structural representation includes a fluorene backbone with a carboxamide functional group. The compound's IUPAC name is 9-{3-[(propan-2-yl)amino]propyl}-9H-fluorene-9-carboxamide hydrochloride, which reflects its complex structure involving multiple rings and functional groups .
CC(C)NCCCC1(C(N)=O)C2=CC=CC=C2C2=CC=CC=C12
UCEWGESNIULAGX-UHFFFAOYSA-N
Indecainide hydrochloride participates in several notable chemical reactions:
Indecainide primarily acts as an inhibitor of sodium channels, specifically targeting the sodium channel protein type 5 subunit alpha. By inhibiting these channels on neuronal cell membranes, indecainide alters electrical activity within neurons and cardiac cells. This action results in decreased excitability of these cells, effectively limiting seizure activity and reducing abnormal heart rhythms .
Indecainide hydrochloride exhibits several important physical and chemical properties:
These properties indicate that indecainide hydrochloride has low solubility in water but moderate lipophilicity, which may influence its bioavailability and therapeutic effects .
Indecainide hydrochloride has been primarily used in clinical settings for managing ventricular arrhythmias due to its ability to stabilize cardiac membranes and modulate electrical activity in cardiac tissues. Although it has local anesthetic properties, its use is largely focused on its antiarrhythmic effects.
Clinical trials have demonstrated that indecainide can effectively suppress ventricular premature complexes in patients with heart disease, showcasing its potential benefits in treating specific cardiac conditions .
Indecainide hydrochloride (trade name Decabid) was developed in the late 20th century by Eli Lilly and Company as a class Ic antiarrhythmic agent targeting life-threatening ventricular dysrhythmias and sustained ventricular tachycardia [1] [7]. Its development aimed to address the clinical need for orally effective antiarrhythmics with potent sodium-channel-blocking properties. Despite demonstrating significant electrophysiological activity in preclinical studies, indecainide hydrochloride was never approved for clinical use in the United States or other major markets and is now discontinued [1] [7]. Clinical trials (Phase 0 through Phase 4) remained unlisted in DrugBank records, reflecting its limited transition beyond experimental stages [1]. The compound was assigned the research code LY 135837 during development, and its research use continues in specialized electrophysiological studies [8].
Indecainide hydrochloride is pharmacologically classified as a class Ic antiarrhythmic agent according to the Vaughan-Williams classification system [1] [7] [9]. This classification denotes its primary mechanism as a potent sodium channel blocker with slow dissociation kinetics, resulting in:
Unlike class Ia (e.g., quinidine) or class III (e.g., amiodarone) antiarrhythmics, class Ic agents like indecainide exhibit negligible impact on potassium repolarization currents or β-adrenergic receptors, focusing instead on conduction slowing via sodium channel inhibition [1]. Its local anesthetic properties further align it with membrane-stabilizing agents [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: